PF-05020182

Overview

Description

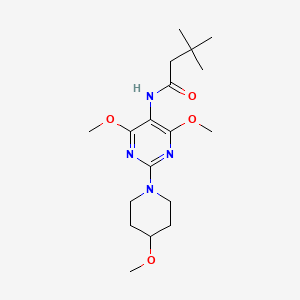

PF-05020182 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy groups and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-05020182 typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.

Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the piperidine ring is introduced.

Final Amidation: The butanamide group is attached through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

PF-05020182 can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

PF-05020182 has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PF-05020182 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide

- PF-05020182

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and piperidine substitutions make it a valuable compound for targeted research and applications.

Biological Activity

PF-05020182 is a novel compound recognized for its potent activity as a Kv7.2/7.3 channel opener, primarily investigated for its potential therapeutic applications in epilepsy and pain management. This article synthesizes the biological activity of this compound, highlighting its mechanisms, pharmacological properties, and relevant research findings.

This compound enhances the activity of Kv7 (KCNQ) potassium channels, which are crucial for neuronal excitability regulation. By facilitating the opening of these channels, this compound promotes an outward potassium current that stabilizes the resting membrane potential of neurons, thereby reducing excitability and lowering the likelihood of action potentials being generated. This mechanism is particularly beneficial in controlling seizure activity and managing pain.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively activates Kv7.2/7.3 channels, leading to a significant increase in M-current, which is essential for neuronal stabilization. The compound has shown a favorable structure-activity relationship (SAR), making it a candidate for further development in clinical settings .

In Vivo Efficacy

This compound has been evaluated in various animal models to assess its anticonvulsant properties. In a maximal electroshock (MES) assay, this compound significantly reduced the incidence of tonic extension convulsions in rodents, indicating its potential as an adjunctive treatment for refractory epilepsy .

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier effectively. Studies indicate that it maintains therapeutic levels within the plasma over time, supporting its potential for chronic administration in epilepsy management .

Clinical Implications

The biological activity of this compound suggests its utility in treating conditions characterized by excessive neuronal excitability, such as epilepsy and neuropathic pain. Its mechanism of enhancing Kv7 channel activity could lead to novel therapeutic strategies aimed at modulating neuronal excitability without the adverse effects commonly associated with traditional anticonvulsants.

Properties

IUPAC Name |

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJMCIALHJMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.